molecular formula C9H18N2 B13812344 2,5,7-Trimethyl-1,4-diazabicyclo[2.2.2]octane CAS No. 6711-36-0

2,5,7-Trimethyl-1,4-diazabicyclo[2.2.2]octane

Cat. No.: B13812344
CAS No.: 6711-36-0
M. Wt: 154.25 g/mol
InChI Key: SJERGFYNVUJKSM-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) is a bicyclic organic compound known for its strong nucleophilic and basic properties. It is commonly used in organic synthesis as a catalyst and reagent due to its unique structure and reactivity. This compound is also referred to as a caged tertiary diamine, which makes it a versatile tool in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) can be synthesized through the thermal reactions of compounds such as ethanolamine in the presence of zeolitic catalysts. The idealized conversion involves the reaction of ethanolamine to produce the desired compound along with ammonia and water as by-products .

Industrial Production Methods

Industrial production of this compound typically involves the use of zeolitic catalysts to facilitate the thermal reactions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and other standard chemical purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions typically produce alkylated products .

Mechanism of Action

The mechanism of action of 1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) involves its strong nucleophilic and basic properties. It acts as a nucleophilic catalyst, facilitating various chemical reactions by donating electron pairs to electrophiles. The compound’s unique structure allows it to stabilize transition states and intermediates, thereby increasing the reaction rate and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6ci,8ci,9ci) is unique due to its strong nucleophilicity and basicity, which make it an effective catalyst and reagent in various chemical reactions. Its ability to stabilize transition states and intermediates sets it apart from other similar compounds .

Properties

CAS No.

6711-36-0

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2,5,7-trimethyl-1,4-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C9H18N2/c1-7-6-11-8(2)4-10(7)5-9(11)3/h7-9H,4-6H2,1-3H3

InChI Key

SJERGFYNVUJKSM-UHFFFAOYSA-N

Canonical SMILES

CC1CN2CC(N1CC2C)C

Origin of Product

United States

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